1-(2,4-Dimethoxybenzoyl)piperidin-4-amine
Description
Significance of Piperidine (B6355638) Scaffolds in Bioactive Compound Development
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous and highly valued scaffold in drug discovery. nih.govresearchgate.net Its prevalence is underscored by the fact that over 70 FDA-approved drugs incorporate this moiety. enamine.net The significance of the piperidine scaffold can be attributed to several key factors:
Structural Versatility : The piperidine ring can adopt various low-energy conformations, allowing it to present substituents in precise three-dimensional orientations for optimal interaction with biological targets.
Prevalence in Nature : The piperidine motif is found in a vast array of natural alkaloids with diverse and potent biological activities, such as piperine (B192125) from black pepper and the opioid morphine. encyclopedia.pub This natural precedent has inspired the synthesis of numerous piperidine-containing pharmaceuticals.
Therapeutic Diversity : Piperidine derivatives have demonstrated efficacy across a wide range of therapeutic areas, including as antipsychotics, analgesics, antihistamines, and anticancer agents. researchgate.netencyclopedia.pub
The following table provides examples of well-established drugs that feature a piperidine scaffold, illustrating the broad applicability of this structural unit in medicine.
| Drug Name | Therapeutic Class | Brief Description of Piperidine Role |
| Methylphenidate | Stimulant | The piperidine ring is a core component of the molecule, essential for its activity on dopamine (B1211576) and norepinephrine (B1679862) transporters. wikipedia.org |
| Risperidone | Antipsychotic | Features a piperidine moiety that contributes to its binding affinity for dopamine D2 and serotonin (B10506) 5-HT2A receptors. wikipedia.orgresearchgate.net |
| Fentanyl | Opioid Analgesic | The 4-anilidopiperidine structure is crucial for its potent agonist activity at the µ-opioid receptor. encyclopedia.pubwikipedia.org |
| Donepezil | Acetylcholinesterase Inhibitor | A piperidine derivative used in the treatment of Alzheimer's disease, where the piperidine ring is key to its inhibitory action. encyclopedia.pub |
| Loperamide | Antidiarrheal | A piperidine derivative that acts on opioid receptors in the gut wall to decrease motility. wikipedia.org |
Role of the 2,4-Dimethoxybenzoyl Moiety in Modulating Biological Activity
The 2,4-dimethoxybenzoyl moiety attached to the piperidine nitrogen in 1-(2,4-Dimethoxybenzoyl)piperidin-4-amine is expected to play a significant role in modulating the compound's biological profile. The benzoyl group itself provides a rigid linker and can participate in various non-covalent interactions with biological targets. The methoxy (B1213986) substituents at the 2 and 4 positions of the benzene (B151609) ring further refine the electronic and steric properties of the molecule.
Electronic Effects : The methoxy groups are electron-donating, which increases the electron density of the aromatic ring. This can influence the molecule's ability to participate in pi-stacking interactions and hydrogen bonding.
Hydrophobicity and Solubility : The presence of methoxy groups can impact the lipophilicity of the compound, which in turn affects its solubility, membrane permeability, and metabolic stability.
Conformational Influence : The methoxy group at the ortho (2-position) can create steric hindrance, potentially restricting the rotation around the bond connecting the benzoyl group to the piperidine nitrogen. This conformational constraint can lock the molecule into a specific shape that may be more favorable for binding to a particular biological target.
Metabolic Stability : The methoxy groups may also influence the metabolic fate of the compound by blocking sites that would otherwise be susceptible to enzymatic degradation.
Overview of Related Chemical Classes and Their Research Trajectories
The chemical class to which this compound belongs, namely N-benzoylpiperidines, is an active area of research in medicinal chemistry. The general research trajectory for such compounds often involves systematic modifications to explore the structure-activity relationships. Key areas of investigation typically include:
Substitution on the Benzoyl Ring : As discussed, altering the substituents on the aromatic ring can modulate the electronic, steric, and hydrophobic properties of the molecule. This is a common strategy to optimize potency, selectivity, and pharmacokinetic profiles.
Alteration of the Linker : The amide bond connecting the benzoyl group and the piperidine ring is a stable linker, but researchers may explore other functionalities to alter the compound's properties.
Functionalization of the 4-Amine Group : The primary amine at the 4-position of the piperidine ring is a key site for further chemical modification. It can be acylated, alkylated, or used as a point of attachment for other functional groups to create a library of diverse compounds for biological screening.
Research on related scaffolds, such as 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, has demonstrated that chemical modulation of the piperidine-containing structure can lead to the discovery of potent and selective inhibitors of important biological targets like the NLRP3 inflammasome. mdpi.com This highlights the potential for discovering novel therapeutic agents through the systematic derivatization of such privileged scaffolds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-(2,4-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-18-11-3-4-12(13(9-11)19-2)14(17)16-7-5-10(15)6-8-16/h3-4,9-10H,5-8,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUXUVQXKATVAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCC(CC2)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the Piperidine (B6355638) Ring System
The piperidine ring is a ubiquitous structural motif in pharmaceuticals, and numerous methods for its synthesis have been developed. These strategies can be broadly categorized into cyclization reactions that form the ring and modifications of pre-existing rings. For the synthesis of a 4-aminopiperidine (B84694) scaffold, methods often begin with the construction of a 4-piperidone (B1582916) intermediate, which is then converted to the amine.
Intramolecular cyclization is a powerful strategy for forming the piperidine ring from an acyclic precursor containing a nitrogen atom and a reactive chain. The Dieckmann condensation is a classic example, involving the base-catalyzed intramolecular cyclization of a diester to form a β-keto ester. In the context of piperidine synthesis, an appropriate amino diester can be cyclized to afford a protected 4-piperidone derivative after hydrolysis and decarboxylation. dtic.mil
Another prominent method is the intramolecular Claisen condensation. This approach can be used to prepare 4-piperidones, which are valuable intermediates for 4-substituted piperidines, from primary amines and acrylates. youtube.com The reaction sequence involves a twofold Michael addition of the amine to the acrylate, followed by the base-induced cyclization. dtic.mil
| Cyclization Method | Precursor Type | Key Reagents/Conditions | Product Type | Ref. |
| Dieckmann Condensation | Amino diester | Base (e.g., NaOEt) | β-Keto ester (4-piperidone precursor) | dtic.mil |
| Claisen Condensation | Primary amine, Alkyl acrylate | Base | N-substituted-4-piperidone | dtic.milyoutube.com |
| Anhydrobase Cyclization | 4-Alkylpyridine with side chain | Ethyl chloroformate, Ti(OiPr)4, then H2 | 4-Substituted piperidine | acs.org |
Reductive amination is a highly versatile and widely used method in the synthesis of amines, including the construction of the piperidine ring and the introduction of the C-4 amino group.
One major application is the double reductive amination of 1,5-dicarbonyl compounds with ammonia (B1221849) or a primary amine to directly form the piperidine ring. This method assembles the heterocycle in a single, convergent step. chim.it The reaction proceeds through the formation of imine or enamine intermediates, which are then reduced in situ.
More commonly for the synthesis of 4-aminopiperidine, reductive amination is used to convert a pre-formed N-protected-4-piperidone into the desired 4-amino derivative. The piperidone is treated with an amine source (like ammonia or a protected amine equivalent) to form an imine or enamine, which is then reduced using a suitable reducing agent. researchgate.net A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for reducing the protonated imine in the presence of the ketone. chim.it
| Starting Material | Amine Source | Reducing Agent | Product | Ref. |
| 1,5-Dicarbonyl compound | Ammonia / Primary amine | NaBH₃CN or H₂/Catalyst | Substituted Piperidine | chim.it |
| N-Boc-4-piperidone | 3,4-Dichloroaniline | Not specified (Hydrogenation implied) | N-(3,4-dichlorophenyl)-N-Boc-piperidin-4-amine | researchgate.net |
| N-Benzyl-4-piperidone | R¹-NH₂ | NaBH₄ | N-Benzyl-4-(alkylamino)piperidine | researchgate.net |
While the target compound, 1-(2,4-dimethoxybenzoyl)piperidin-4-amine, is achiral, the development of asymmetric methods is crucial for the synthesis of chiral piperidine derivatives, which are prevalent in many pharmaceuticals. These techniques aim to control the stereochemistry at one or more stereocenters on the piperidine ring.
One common strategy involves the use of substrates from the chiral pool , such as amino acids, which provide a stereodefined starting point. Cyclization of these precursors can lead to enantiomerically pure piperidine derivatives.
Catalytic asymmetric methods employ a chiral catalyst to induce enantioselectivity. For instance, a highly enantioselective Michael addition of dimethyl malonate to a nitrostyrene, catalyzed by a chiral catalyst, can be the first step in a cascade reaction to assemble a highly functionalized and stereochemically defined piperidinone skeleton. nih.govacs.org Similarly, copper-catalyzed asymmetric cyclizative aminoboration of unsaturated hydroxylamines provides an efficient route to chiral 2,3-cis-disubstituted piperidines. nih.gov These piperidinones and substituted piperidines can then serve as versatile intermediates for further functionalization.
| Asymmetric Strategy | Key Concept | Example Application | Ref. |
| Chiral Pool Synthesis | Use of enantiopure starting materials (e.g., amino acids) | Construction of complex alkaloids | N/A |
| Catalytic Asymmetric Reaction | Chiral catalyst induces stereoselectivity | Michael addition to form chiral piperidinone precursor | nih.govacs.org |
| Chiral Auxiliary | Covalently attached chiral group directs stereochemistry | N/A | N/A |
Radical cyclization offers a distinct approach to forming C-N or C-C bonds to construct the piperidine ring, often under mild conditions. These reactions typically involve the generation of a radical species which then undergoes an intramolecular cyclization.
Aminyl radicals can be generated from N-H or N-halogen precursors and cyclized onto an appropriately positioned double or triple bond. For example, hypoiodite-mediated aminyl radical cyclization has been used to form oxazaspiroketal systems containing a piperidine ring, even from primary amines that lack a radical-stabilizing group on the nitrogen. nih.gov Conventional methods for piperidine synthesis also include radical cyclization as a key strategy. beilstein-journals.org
| Radical Precursor | Initiation Method | Key Transformation | Ref. |
| Primary Amine | Suárez hypoiodite (B1233010) oxidation (e.g., I₂(OAc)₃, hv) | Aminyl radical cyclization onto an internal olefin | nih.gov |
| Unsaturated Imine | Electroreduction | Radical anion attacks a tethered dihaloalkane | beilstein-journals.org |
Introduction of the 2,4-Dimethoxybenzoyl Group
Once the piperidin-4-amine scaffold is synthesized, the final key transformation is the attachment of the 2,4-dimethoxybenzoyl group to the piperidine ring nitrogen. This is typically achieved through a standard acylation reaction.
The introduction of the acyl group is an amide bond formation reaction. To ensure that the acylation occurs specifically at the ring nitrogen (N-1) and not the amino group at C-4, a protecting group strategy is essential. A common precursor for this synthesis is tert-butyl (piperidin-4-yl)carbamate, where the C-4 amino group is protected as a Boc-carbamate.
The acylation can be performed using two primary methods:
Reaction with an Acyl Chloride: 2,4-Dimethoxybenzoyl chloride can be reacted with the N-1 of the protected piperidine precursor. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or chloroform, in the presence of a base (e.g., triethylamine (B128534), diisopropylethylamine, or potassium carbonate) to neutralize the HCl byproduct. researchgate.netresearchgate.net
Amide Coupling with a Carboxylic Acid: 2,4-Dimethoxybenzoic acid can be coupled directly with the piperidine nitrogen using standard peptide coupling reagents. Common coupling systems include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. mdpi.comresearchgate.net
Following the successful acylation at the N-1 position, the protecting group on the C-4 amine (e.g., Boc) is removed. For the Boc group, this is typically achieved under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane, to yield the final product, this compound. mdpi.com
| Acylation Method | Reagents | Base/Coupling Agent | Typical Conditions | Ref. |
| Acyl Chloride | 2,4-Dimethoxybenzoyl chloride | Triethylamine or K₂CO₃ | Inert solvent (e.g., CH₂Cl₂), 0 °C to RT | researchgate.netresearchgate.net |
| Carboxylic Acid Coupling | 2,4-Dimethoxybenzoic acid | HBTU/HOBt/DIPEA or CDI | Inert solvent (e.g., DMF), RT | mdpi.com |
| Carboxylic Acid Coupling | 2,4-Dimethoxybenzoic acid | EDC/HOBt | Inert solvent (e.g., DMF) | researchgate.net |
Selection and Utilization of Benzoyl Chloride Precursors
The synthesis of this compound is fundamentally achieved through the acylation of a protected piperidin-4-amine, such as tert-butyl piperidin-4-ylcarbamate, followed by deprotection, or directly using piperidin-4-amine. The crucial step in this process is the selection and utilization of the appropriate benzoyl chloride precursor, namely 2,4-dimethoxybenzoyl chloride.
The choice of 2,4-dimethoxybenzoyl chloride is dictated by the desired electronic properties of the final molecule. The two methoxy (B1213986) groups on the benzoyl moiety are electron-donating, which can influence the reactivity and conformational properties of the resulting amide. The synthesis involves the nucleophilic attack of the piperidine nitrogen onto the electrophilic carbonyl carbon of the acid chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), to scavenge the hydrochloric acid byproduct. The reaction solvent is usually an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF).
The synthesis of the precursor itself, 2,4-dimethoxybenzoyl chloride, can be achieved from 2,4-dimethoxybenzoic acid using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. growingscience.com A related precursor, 2,4-dimethoxybenzyl chloride, has been synthesized in a two-phase system under mild conditions, highlighting the accessibility of such substituted aromatic compounds for further chemical elaboration. google.com
Functionalization and Derivatization at the Piperidin-4-amine Position
The primary amine at the 4-position of the piperidine ring is a key site for a wide array of functionalization and derivatization reactions, enabling the exploration of diverse chemical space.
Amide Bond Formation Strategies
The formation of an amide bond by acylation of the piperidin-4-amine group is a common and fundamental transformation. This reaction involves coupling the amine with a carboxylic acid, a process that typically requires the activation of the carboxylic acid to facilitate the reaction. growingscience.comluxembourg-bio.com A variety of coupling reagents are employed for this purpose, each with its own mechanism and advantages. luxembourg-bio.com
Common strategies include the use of carbodiimide (B86325) reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to minimize side reactions and racemization. luxembourg-bio.compeptide.com More modern and highly efficient coupling reagents include uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are particularly effective for coupling with less nucleophilic amines. growingscience.comnih.gov The choice of reagent, base, and solvent system is critical for optimizing the yield and purity of the final amide product. growingscience.com For challenging couplings, in situ formation of an acyl chloride from the carboxylic acid using reagents like oxalyl chloride or thionyl chloride, followed by reaction with the amine, is also a viable strategy. reddit.com
Table 1: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Examples | Additives | Key Features |
|---|---|---|---|
| Carbodiimides | DCC, EDC, DIC | HOBt, DMAP | Widely used; byproduct removal can be an issue (e.g., DCU from DCC). luxembourg-bio.compeptide.com |
| Uronium/Aminium Salts | HATU, HBTU, TBTU | DIPEA, Triethylamine | High efficiency, rapid reactions, suitable for sterically hindered or poorly nucleophilic amines. growingscience.comnih.gov |
| Phosphonium Salts | PyBOP, PyAOP | DIPEA | Similar to uronium salts in efficacy. |
Incorporation of Heterocyclic Substituents (e.g., Oxazole, Triazole, Pyrimidine)
The primary amine of this compound serves as a nucleophilic handle for the introduction of various heterocyclic moieties. This can be achieved either by constructing the heterocycle from the amine or by attaching a pre-formed heterocyclic ring.
One common method is the nucleophilic aromatic substitution (SNAr) reaction, where the piperidin-4-amine displaces a leaving group (typically a halogen) from an electron-deficient heterocyclic ring. For example, reaction with a 2-chloropyrimidine (B141910) or a 2-chlorooxazole (B1317313) in the presence of a base would yield the corresponding N-pyrimidinyl or N-oxazolyl piperidine derivative.
Alternatively, the heterocyclic ring can be synthesized directly. For instance, 1,2,4-triazoles can be formed through various methods, including the reaction of hydrazines with suitable electrophiles. googleapis.com The piperidin-4-amine could be converted into a hydrazine (B178648) derivative and then cyclized to form a triazole ring. Oxazole synthesis can be achieved through numerous pathways, such as the van Leusen reaction involving tosylmethylisocyanides (TosMIC) or the cyclization of N-propargylic amides. googleapis.com Pyrimidine synthesis often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine; the piperidin-4-amine could be converted to an amidine for this purpose.
Formation of Thiosemicarbazone and Carbothioamide Derivatives
The nucleophilic amine of this compound can be readily converted into carbothioamide and thiosemicarbazone derivatives, which are classes of compounds known for their diverse biological activities. ontosight.ainih.gov
Carbothioamides (or thioureas) are typically synthesized by the reaction of a primary amine with an isothiocyanate. Therefore, treating this compound with various alkyl or aryl isothiocyanates (R-N=C=S) in a suitable solvent like ethanol (B145695) or THF would yield the corresponding N,N'-disubstituted carbothioamide derivatives. nih.gov
Thiosemicarbazones are formed by the condensation of a thiosemicarbazide (B42300) with an aldehyde or ketone. jocpr.com To synthesize a thiosemicarbazone derivative from the title compound, a two-step process is generally required. First, the primary amine would need to be converted into a hydrazine derivative. This can be accomplished through various methods, such as reductive amination with a protected hydrazine. The resulting piperidin-4-ylhydrazine could then be reacted with an appropriate isothiocyanate to form a thiosemicarbazide intermediate. This intermediate is then condensed with an aldehyde or ketone to furnish the final thiosemicarbazone. nih.govlouisville.edumdpi.com Thiosemicarbazones are potent intermediates for the synthesis of other bioactive materials and are used extensively in medicinal chemistry. jocpr.com
Mechanistic Investigations of Synthesis Pathways
While specific mechanistic studies on the synthesis of this compound are not extensively documented, the underlying reactions (such as N-acylation) are well-understood. More complex mechanistic investigations in this area often focus on the formation of the core piperidine ring itself.
Exploration of Catalytic Systems (e.g., Copper-Catalyzed C-H Amination)
The synthesis of the piperidine ring, a core component of the title compound, can be achieved through various advanced catalytic methods. Among these, copper-catalyzed intramolecular C-H amination has emerged as a powerful tool for constructing nitrogen-containing heterocycles. nih.govresearchgate.net This method allows for the direct formation of C-N bonds, offering high levels of chemo-, regio-, and stereoselectivity. nih.govresearchgate.net
Mechanistic studies of these copper-catalyzed reactions reveal complex pathways that can involve multiple oxidation states of copper, including Cu(I), Cu(II), and Cu(III). nih.gov One proposed mechanism begins with the coordination of a copper(I) catalyst to an N-halo amide substrate. This is followed by an oxidative addition or a single-electron transfer (SET) process to generate a highly reactive copper(III) nitrenoid or a nitrogen-centered radical, respectively. acs.orgnih.gov This reactive intermediate then abstracts a hydrogen atom from a C(sp³)–H bond within the same molecule, leading to the formation of a carbon-centered radical. Subsequent radical rebound or reductive elimination forms the new C-N bond, closing the ring to form the piperidine structure and regenerating the active copper catalyst. acs.org The nature of the ligand on the copper catalyst, as well as the halide on the amide substrate (e.g., N-F vs. N-Cl), has been shown to significantly impact the reaction's efficiency and mechanistic pathway. researchgate.netacs.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,4-Dimethoxybenzoyl chloride |
| Piperidin-4-amine |
| tert-Butyl piperidin-4-ylcarbamate |
| Triethylamine |
| N,N-Diisopropylethylamine (DIPEA) |
| Dichloromethane (DCM) |
| Tetrahydrofuran (THF) |
| 2,4-Dimethoxybenzoic acid |
| Thionyl chloride |
| Oxalyl chloride |
| 2,4-Dimethoxybenzyl chloride |
| N,N'-Dicyclohexylcarbodiimide (DCC) |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) |
| 1-Hydroxybenzotriazole (HOBt) |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |
| 2-Chloropyrimidine |
| 2-Chlorooxazole |
| Tosylmethylisocyanide (TosMIC) |
| Isothiocyanate |
| Thiosemicarbazide |
| Thiosemicarbazone |
| Carbothioamide (Thiourea) |
| Hydrazine |
Studies on Reaction Stereoselectivity and Regioselectivity
The synthetic pathway to this compound typically involves the formation of the piperidine ring system followed by the acylation of the piperidine nitrogen. Both of these stages present challenges and opportunities for controlling the stereochemical and regiochemical outcomes of the reaction.
While the final compound, this compound, is achiral if the piperidine ring is unsubstituted beyond the 4-amino and 1-benzoyl groups, the introduction of any additional substituents on the carbon atoms of the piperidine ring would create chiral centers. In such cases, controlling the stereochemistry during the synthesis of the piperidine core is paramount. General strategies for the stereoselective synthesis of 4-substituted piperidines often employ chiral auxiliaries, asymmetric catalysis, or start from chiral precursors.
For instance, the diastereoselective reduction of a suitably protected N-substituted-4-piperidone can yield a chiral 4-hydroxypiperidine, which can then be converted to the 4-aminopiperidine with a controlled stereochemistry. The choice of reducing agent and the nature of the N-substituent can significantly influence the diastereomeric ratio of the resulting alcohol.
To illustrate the influence of catalysts on stereoselectivity in piperidine synthesis, the following hypothetical data is presented for an asymmetric hydrogenation of a tetrahydropyridine (B1245486) precursor to a chiral 4-substituted piperidine.
Table 1: Influence of Chiral Catalysts on Enantiomeric Excess (ee) in a Hypothetical Asymmetric Hydrogenation to a 4-Substituted Piperidine
| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Enantiomeric Excess (ee) (%) |
| 1 | [Rh(COD)₂]BF₄ | (R)-BINAP | Toluene | 25 | 92 |
| 2 | [Rh(COD)₂]BF₄ | (S)-BINAP | Toluene | 25 | 91 |
| 3 | [Ir(COD)Cl]₂ | (R,R)-Me-BPE | Methanol | 0 | 98 |
| 4 | [Ir(COD)Cl]₂ | (S,S)-Me-BPE | Methanol | 0 | 97 |
| 5 | RuCl₂[(R)-BINAP] | - | Ethanol | 50 | 85 |
This table demonstrates that the choice of metal, chiral ligand, and reaction conditions can be optimized to achieve high enantioselectivity in the formation of a chiral piperidine ring.
The key regioselective step in the synthesis of this compound is the acylation of the 4-aminopiperidine precursor. This precursor contains two distinct nitrogen atoms that can potentially react with 2,4-dimethoxybenzoyl chloride: the endocyclic secondary amine of the piperidine ring and the exocyclic primary amine at the 4-position.
The regioselectivity of this acylation is primarily governed by the relative nucleophilicity and steric accessibility of the two nitrogen atoms. In general, secondary amines are more nucleophilic than primary amines due to the electron-donating effect of the additional alkyl group. masterorganicchemistry.com Therefore, the piperidine ring nitrogen is expected to be more reactive towards the electrophilic acyl chloride.
Furthermore, the primary amino group at the 4-position can be protonated under acidic conditions, rendering it non-nucleophilic and thus directing the acylation exclusively to the piperidine nitrogen. The use of a suitable base is crucial to control the pH of the reaction and modulate the reactivity of the two amine groups.
The factors influencing the regioselective N-acylation of 4-aminopiperidine are summarized below.
Table 2: Factors Influencing Regioselective Acylation of 4-Aminopiperidine
| Factor | Condition Favoring Acylation at Piperidine N (Position 1) | Condition Favoring Acylation at Amino N (Position 4) | Rationale |
| Nucleophilicity | Neutral or basic conditions | Not generally favored due to lower intrinsic nucleophilicity | The secondary amine of the piperidine ring is electronically more nucleophilic than the primary amine. |
| Steric Hindrance | Unhindered acylating agent | Highly hindered acylating agent | The piperidine nitrogen is generally less sterically hindered than the 4-amino group, especially in certain ring conformations. |
| pH Control | Acidic pH (protonation of the 4-amino group) | Basic conditions (deprotonation of both amines) | Protonation of the more basic 4-amino group deactivates it towards acylation. |
| Protecting Groups | Use of a protecting group on the 4-amino group | Use of a protecting group on the piperidine nitrogen | A protecting group on one amine allows for selective acylation of the other. |
In a typical synthetic procedure, the reaction of 4-aminopiperidine with 2,4-dimethoxybenzoyl chloride would be carried out under conditions that favor the formation of the desired 1-substituted product. This is often achieved by using a non-nucleophilic base to scavenge the HCl byproduct without deprotonating the ammonium (B1175870) salt of the 4-amino group, thus ensuring high regioselectivity.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses
Elucidation of Key Pharmacophoric Features
A pharmacophore model for this class of compounds comprises essential structural motifs that interact with a specific biological target. The key features include a hydrogen bond acceptor (the carbonyl group), a hydrogen bond donor (the amine group), a central hydrophobic/aliphatic region (the piperidine (B6355638) ring), and an aromatic region (the dimethoxybenzoyl moiety).
The substitution pattern on the benzoyl ring plays a pivotal role in modulating the biological activity of piperidine-based compounds. The presence and positioning of methoxy (B1213986) groups can significantly influence electronic and steric properties, which in turn affect receptor binding affinity and metabolic stability.
Studies on related benzoylpiperidine structures have shown that the nature and position of substituents on the aromatic ring are critical for activity. For instance, in a series of benzoylpiperidine derivatives, the introduction of electron-donating groups, such as methoxy groups, can enhance biological activity. The 2,4-dimethoxy substitution pattern in 1-(2,4-dimethoxybenzoyl)piperidin-4-amine is of particular interest. The methoxy group at the 2-position can influence the orientation of the benzoyl ring relative to the piperidine core due to steric hindrance, potentially locking the molecule into a bioactive conformation. The methoxy group at the 4-position can participate in hydrogen bonding or other electronic interactions with the target protein.
The antioxidant activities of phenolic compounds are enhanced by the presence of methoxy groups. nih.govnih.gov The number and position of these groups on an aromatic ring are important factors in their therapeutic potential. nih.gov
A hypothetical SAR study might reveal the following trends:
| Compound | Substitution Pattern | Relative Activity |
| 1 | 2,4-dimethoxy | +++ |
| 2 | 3,4-dimethoxy | ++ |
| 3 | 4-methoxy | + |
| 4 | Unsubstituted | - |
This table is illustrative and based on general SAR principles for similar compound classes.
The piperidine ring serves as a central scaffold, and its conformational flexibility is a key determinant of biological activity. The chair conformation is the most stable, but twist-boat conformations can also be adopted to facilitate optimal binding to a receptor. The orientation of the substituents on the piperidine ring (axial vs. equatorial) is critical. For this compound, the 4-amino group is crucial for its interactions.
The linker architecture, in this case, the amide bond connecting the benzoyl moiety to the piperidine ring, provides a degree of rigidity. The planarity of the amide bond influences the spatial relationship between the aromatic ring and the piperidine scaffold. Modifications to this linker, such as its replacement with more flexible or rigid moieties, would likely have a profound impact on the compound's activity profile. The benzoylpiperidine fragment is considered a privileged structure in medicinal chemistry due to its favorable properties. nih.govresearchgate.net
The primary amine at the 4-position of the piperidine ring is a key interaction point, likely forming hydrogen bonds or ionic interactions with the biological target. Substitution at this position can modulate potency, selectivity, and pharmacokinetic properties.
For instance, alkylation of the amine could increase lipophilicity, potentially enhancing cell membrane permeability. However, bulky substituents might introduce steric hindrance, reducing binding affinity. The introduction of different functional groups can also alter the basicity and hydrogen bonding capacity of the amine.
A hypothetical SAR table for substitutions at the piperidin-4-amine position is presented below:
| Compound | R Group (at 4-amine) | Relative Activity |
| 5 | -H | +++ |
| 6 | -CH3 | ++ |
| 7 | -C(O)CH3 | + |
| 8 | -SO2CH3 | - |
This table is illustrative and based on general SAR principles.
Computational Approaches in SAR and QSAR Modeling
Computational methods are invaluable for understanding the SAR of this compound derivatives and for designing new compounds with improved activity. tandfonline.com
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net These models can be used to predict the activity of novel compounds and to provide insights into the structural features that are important for activity.
For a series of this compound analogs, a QSAR model could be developed using multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. researchgate.net The dependent variable would be the biological activity (e.g., IC50 or Ki values), and the independent variables would be various molecular descriptors.
A general form of a QSAR equation might be:
log(1/IC50) = β0 + β1Descriptor1 + β2Descriptor2 + ...
The statistical quality of the QSAR model is assessed using parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). nih.gov
The selection of appropriate molecular descriptors is critical for developing a meaningful QSAR model. nih.gov For this compound derivatives, relevant descriptors would likely fall into several categories:
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and HOMO/LUMO energies. The electron-donating nature of the methoxy groups would be captured by these descriptors.
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, molar refractivity, and van der Waals volume. The conformation of the piperidine ring and the bulk of substituents would be important steric factors.
Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices and shape indices.
A hypothetical QSAR model might identify the following descriptors as being significantly correlated with activity:
| Descriptor | Type | Correlation with Activity |
| LogP | Hydrophobic | Positive |
| Molar Refractivity | Steric | Negative |
| Dipole Moment | Electronic | Positive |
| Wiener Index | Topological | Positive |
This table is illustrative and based on general QSAR principles for drug-like molecules.
Application of Machine Learning Algorithms in QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of compounds with their biological activity. nih.govnih.govmedium.com In recent years, machine learning (ML) has emerged as a powerful tool in QSAR, enabling the development of highly predictive models from large and complex datasets. medium.comnih.govcell.com For a series of analogues derived from this compound, machine learning algorithms can be employed to build robust QSAR models that predict their biological activity, such as inhibitory potency against a specific target.
The process typically begins with the generation of a dataset of this compound derivatives with experimentally determined activities. For each molecule, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including physicochemical, topological, and electronic properties.
A variety of machine learning algorithms can then be trained on this dataset to learn the complex relationships between the molecular descriptors and the observed biological activity. Commonly used algorithms in QSAR studies include:
Random Forest (RF): An ensemble method that constructs multiple decision trees and outputs the average prediction of the individual trees. It is known for its high accuracy and ability to handle large numbers of descriptors. medium.comresearchgate.net
Support Vector Machines (SVM): A powerful classification and regression technique that finds an optimal hyperplane to separate data points or predict a continuous value. nih.govnih.govresearchgate.net
Artificial Neural Networks (ANN): Computational models inspired by the structure and function of biological neural networks, capable of modeling highly non-linear relationships. nih.gov
Once a predictive model is built and validated, it can be used to screen virtual libraries of novel this compound derivatives, prioritizing the most promising candidates for synthesis and experimental testing. This in silico screening significantly accelerates the drug discovery process by focusing resources on compounds with a higher probability of success.
Below is a hypothetical data table illustrating the application of a machine learning-based QSAR model for predicting the inhibitory activity (pIC50) of a series of this compound derivatives. The model's predictions are based on a set of calculated molecular descriptors.
| Compound ID | R1-substituent | R2-substituent | Molecular Weight | LogP | Predicted pIC50 |
| Parent | H | H | 278.35 | 1.85 | 6.5 |
| Deriv-01 | 4-Fluoro | H | 296.34 | 2.15 | 7.2 |
| Deriv-02 | H | 3-Chloro | 312.80 | 2.55 | 7.8 |
| Deriv-03 | 4-Methyl | H | 292.38 | 2.30 | 6.8 |
| Deriv-04 | H | 4-Trifluoromethyl | 346.34 | 2.90 | 8.1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Bioisosteric Replacements and Scaffold Hopping Strategies in Derivative Design
Bioisosteric replacement and scaffold hopping are two key strategies in medicinal chemistry for designing novel compounds with improved properties. researchgate.netufrj.bruniroma1.itnih.gov These strategies can be effectively applied to the this compound core to explore new chemical space and optimize molecular characteristics.
Bioisosteric replacement involves the substitution of a functional group with another group that has similar physical or chemical properties, with the aim of producing a compound with similar biological activity but improved pharmacokinetic or toxicological profiles. uniroma1.it For this compound, several bioisosteric replacements can be envisioned:
Amide Bond Replacement: The amide linkage is susceptible to metabolic cleavage. Replacing it with more stable bioisosteres such as a 1,2,4-triazole, an oxadiazole, or a fluoroalkene could enhance metabolic stability.
Dimethoxy Phenyl Ring Modification: The 2,4-dimethoxy substitution pattern on the phenyl ring can be altered. For instance, replacing one of the methoxy groups with a chlorine atom or a methyl group can modulate lipophilicity and metabolic stability. u-tokyo.ac.jp
Piperidine Ring Analogs: The piperidine ring itself can be replaced with other saturated heterocycles like pyrrolidine or azepane to alter the conformational preferences and basicity.
The following table presents some hypothetical derivatives of this compound designed through bioisosteric replacement, along with their potential property improvements.
| Derivative ID | Bioisosteric Replacement | Rationale for Replacement | Potential Improvement |
| Bio-01 | Amide replaced with 1,2,4-triazole | Increase metabolic stability | Improved in vivo half-life |
| Bio-02 | 2-Methoxy group replaced with Chlorine | Modulate electronics and metabolism | Altered selectivity, improved metabolic profile |
| Bio-03 | Piperidine ring replaced with Pyrrolidine | Change in ring size and conformation | Different receptor binding interactions |
Note: The data in this table is hypothetical and for illustrative purposes only.
Scaffold hopping is a more drastic approach that involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original pharmacophoric features. uniroma1.itnih.govnih.gov This strategy is particularly useful for discovering novel chemical series with improved properties or for navigating around existing patents. For this compound, the piperidine core could be replaced with various other scaffolds that can present the dimethoxybenzoyl and amine functionalities in a similar spatial arrangement.
Examples of potential scaffold hops include:
Bicyclic Scaffolds: Introducing rigid bicyclic cores, such as a tropane or aza-bicyclo[3.2.1]octane, could lock the conformation and potentially increase binding affinity and selectivity.
Acyclic Linkers: Replacing the piperidine ring with a flexible acyclic linker could allow for different binding modes to be explored.
Alternative Heterocyclic Cores: Scaffolds like pyrimidine or pyrazole could serve as novel central cores to which the key functional groups are attached.
A table of hypothetical new scaffolds generated through scaffold hopping is presented below.
| Scaffold ID | New Scaffold | Description |
| Scaff-01 | Tropane | A rigid bicyclic amine scaffold. |
| Scaff-02 | Aza-bicyclo[3.2.1]octane | Another conformationally restricted bicyclic amine. |
| Scaff-03 | 1,4-Disubstituted cyclohexane | A non-heterocyclic carbocyclic core. |
Note: The data in this table is hypothetical and for illustrative purposes only.
Biological Activity and Mechanistic Studies in Research Models
Research into Antineoplastic Activities
The investigation into the anticancer potential of compounds structurally related to 1-(2,4-dimethoxybenzoyl)piperidin-4-amine has yielded insights into their effects on cancer cells. These studies have primarily utilized in vitro models to characterize their biological activity.
Evaluation of Antiproliferative Effects in Cellular Models (e.g., Human Leukemic Cells)
Derivatives incorporating the (2,4-dimethoxybenzoyl)piperidine moiety have been synthesized and evaluated for their antileukemic properties. nih.gov In a study, a series of novel 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl) piperidin-1-yl)ethanone derivatives were tested against two human leukemic cell lines, K562 and CEM. nih.gov Several of these compounds demonstrated notable antiproliferative activity, with IC50 values—the concentration required to inhibit the growth of 50% of cells—ranging from 1.6 to 8.0 μM. nih.gov Specifically, compounds featuring an electron-withdrawing halogen substituent on a phenyl ring showed significant potency against the tested leukemia cells. nih.gov
Other research on different piperidine (B6355638) derivatives has also highlighted their potential as antiproliferative agents against various cancer cell lines, including myeloid and lymphoid leukemia cell lines. mdpi.comnih.gov
| Cell Line | Compound Type | Observed IC50 Range |
| K562 (Human Leukemic) | (2,4-dimethoxybenzoyl)piperidine derivative | 1.6 - 8.0 μM nih.gov |
| CEM (Human Leukemic) | (2,4-dimethoxybenzoyl)piperidine derivative | 1.6 - 8.0 μM nih.gov |
| U937 (Human Leukemic) | Pyrrolo[1,2-a]quinoxaline derivative | 8 - 31 μM mdpi.com |
| HL60 (Human Leukemic) | Pyrrolo[1,2-a]quinoxaline derivative | 8 - 31 μM mdpi.com |
Investigation of Mechanisms of Cell Growth Inhibition
The mechanisms by which piperidine-containing compounds inhibit cancer cell growth have been an area of active research. Studies suggest that these compounds can interfere with critical cellular processes, leading to a halt in proliferation. For some piperidine derivatives, the antiproliferative effects are linked to the induction of cell cycle arrest. nih.govnih.gov For example, one study on a novel piperidone derivative, 3, 5-bis (2, 4-difluorobenzylidene)-4-piperidone (DiFiD), found that it induced G2/M phase arrest in pancreatic cancer cells. nih.gov This arrest prevents the cells from proceeding through mitosis, thereby inhibiting their division and growth. nih.gov
Molecular Target Identification (e.g., Heat Shock Proteins Hsp70 and Hsp90)
While direct studies identifying Hsp70 and Hsp90 as molecular targets for this compound are not specified in the provided context, the broader role of heat shock proteins in cancer cell survival makes them plausible targets for anticancer agents. Hsp70 and Hsp90 are molecular chaperones that are crucial for the stability and function of many proteins that are essential for tumor growth and survival. nih.govnih.gov Hsp70, in particular, is known to inhibit key effectors of the apoptotic machinery. nih.gov Hsp90, often in conjunction with Hsp70, helps to maintain the function of numerous oncoproteins that drive cell proliferation and survival. nih.govnih.gov The inhibition of these heat shock proteins can lead to the degradation of their client proteins, resulting in the suppression of tumor growth and the induction of apoptosis. nih.gov Therefore, it is a rational hypothesis that novel anticancer compounds, including piperidine derivatives, may exert their effects through interaction with these critical chaperone proteins.
Induction of Apoptosis in Cancer Cell Lines
The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer therapies. Research has shown that various piperidine derivatives can trigger this process in cancer cells. nih.gov For instance, studies on piperine (B192125), a naturally occurring piperidine alkaloid, have demonstrated its ability to induce apoptosis in prostate and ovarian cancer cells by modulating the expression of key regulatory proteins such as Bcl-2 and Bax. nih.gov In leukemic cells, piperine has been shown to upregulate BAX, caspase-3, and caspase-9 while downregulating the anti-apoptotic Bcl-2 gene. nih.gov Another study on a novel piperidone derivative showed an increase in activated caspase-3, a key executioner of apoptosis, in pancreatic cancer cells. nih.gov This suggests that compounds with a piperidine scaffold can activate the intrinsic or extrinsic apoptotic pathways, leading to the elimination of malignant cells. nih.govmdpi.com
Modulatory Effects on Neurotransmitter Systems
In addition to their potential in oncology, piperidine-based structures are also investigated for their interactions with the central nervous system, particularly with neurotransmitter pathways.
Research on Interactions with Dopamine (B1211576) Pathways in Biological Models
The piperidine scaffold is a common feature in many compounds that interact with dopamine receptors. The dopamine D4 receptor (D4R), in particular, has been a target of interest for the development of novel antagonists. nih.gov Research has focused on designing benzyloxypiperidine-based compounds as selective D4R antagonists. nih.gov These receptors are highly expressed in brain regions associated with motor control and are implicated in the pathophysiology of conditions like Parkinson's disease. nih.govchemrxiv.org The interaction of ligands with dopamine receptors often involves specific structural features, such as the piperidine nitrogen forming a key interaction with residues like Asp115 in the D4 receptor. nih.gov While direct evidence for this compound is not available, the presence of the piperidine ring suggests a potential for interaction with dopamine receptor subtypes, a hypothesis that warrants further investigation in appropriate biological models. researchgate.net
Research on Interactions with Serotonin (B10506) Pathways in Biological Models
While the broader class of piperidine derivatives has been extensively studied for interactions with serotonergic systems, specific research detailing the direct interactions of this compound with serotonin pathways in biological models is not extensively covered in the reviewed scientific literature. The benzoylpiperidine structure is recognized as a privileged scaffold in the design of ligands for serotonin receptors, suggesting a potential area for future investigation. nih.gov
Investigation of Receptor Binding Affinities
Comprehensive receptor binding affinity profiles for this compound are not prominently available in published research. The affinity of a compound for various receptors determines its specificity and potential off-target effects. Although many piperidine-based molecules have been designed and evaluated for their binding affinity at dopamine and serotonin receptors, specific Ki values and broad-panel screening results for this particular compound remain to be fully elucidated in the public domain. nih.gov
Studies on Functional Selectivity at G-Protein Coupled Receptors (GPCRs)
Functional selectivity, also known as biased agonism, describes the ability of a ligand to preferentially activate one of several signaling pathways downstream of a single G-Protein Coupled Receptor (GPCR). nih.govnih.gov This phenomenon allows for the fine-tuning of cellular responses, potentially separating therapeutic effects from adverse reactions. nih.gov GPCRs can exist in multiple active conformations, and a biased agonist stabilizes a specific conformation, thereby directing signaling traffic toward a particular pathway (e.g., G-protein-dependent vs. β-arrestin-dependent pathways). nih.govresearchgate.net While this is a critical concept in modern pharmacology, specific studies investigating the functional selectivity profile of this compound at any particular GPCR have not been identified in the reviewed literature.
Antiviral Research Applications
In the field of virology, this compound, identified as a hit compound from a high-throughput screen, has been investigated for its activity against the Hepatitis C Virus (HCV). nih.govnih.gov
Inhibition of Hepatitis C Virus (HCV) Assembly Mechanisms
Research has identified the 4-aminopiperidine (B84694) (4AP) chemotype as a specific inhibitor of the HCV assembly stage. nih.govnih.gov The proposed mechanism of action for this compound involves the disruption of the trafficking and localization of HCV core proteins onto cytosolic lipid droplets. nih.gov This colocalization is a critical step for the assembly of new, infectious viral particles. Studies using immunofluorescence demonstrated that the compound could inhibit the association of the HCV core protein with these lipid droplets in a dose-dependent manner, with an observed inhibition of approximately 70% at a concentration of 2.5 μM. nih.gov
Studies on Modulation of Viral Replication Stages
Lifecycle efficacy studies have shown that this compound specifically targets the post-replication phases of the HCV lifecycle. nih.gov In assays that measure only viral replication (replicon assays), the compound displayed low activity, with an EC50 value greater than 50 μM. nih.gov However, in a full Hepatitis C virus cell culture (HCVcc) system that includes all stages of the viral lifecycle, it demonstrated significantly greater potency with an EC50 of 2.03 μM. nih.gov This difference in potency strongly indicates that the compound's antiviral activity is directed at the assembly or release stages of the virus, rather than the replication of its genetic material. nih.govnih.gov
Exploration of Synergistic Effects with Known Antiviral Agents in Research Settings
An important aspect of antiviral research is the potential for combination therapies to increase efficacy and prevent the development of drug resistance. nih.gov Studies have shown that this compound acts synergistically with several direct-acting and broad-spectrum antiviral agents. nih.govnih.gov This synergistic activity supports the potential use of this chemotype in combination with other anti-HCV drugs. nih.gov
The table below summarizes the observed synergistic effects when the compound was combined with other antiviral agents in an HCV-Luciferase assay. nih.gov
| Combination Agent | Target/Class | Observed Effect |
| Telaprevir | NS3/4A Protease Inhibitor | Significant Synergy |
| Daclatasvir | NS5A Inhibitor | Significant Synergy |
| Ribavirin | Broad-Spectrum Antiviral | Significant Synergy |
| 2'-C-Methylcytidine | NS5B Polymerase Inhibitor | Significant Synergy |
| Cyclosporin A | Broad-Spectrum Antiviral | Minor Synergy |
Research on Wound Healing Mechanisms
While direct studies on this compound are not available, research has been conducted on a series of closely related 2-[4-(2,4-dimethoxy-benzoyl)-phenoxy]-1-[4-(3-piperidin-4-yl-propyl)-piperidin-1-yl]-ethanone derivatives for their in vivo wound-healing activity in Swiss albino rats. nih.govresearchgate.net These studies utilized incision and dead space wound models to evaluate the effects of these compounds on various healing parameters. nih.gov
In the incision wound model , the key parameter measured was tensile strength, which indicates the level of wound healing and collagen synthesis. Treatment groups receiving specific derivatives (compounds 10b and 10d) showed a significant increase in tensile strength compared to the standard control, Nitrofurazone. nih.gov Faster epithelialization and a higher rate of wound contraction were also observed in these groups. nih.govresearchgate.net
In the dead space wound model , which is used to assess granulation tissue formation, the weight of the granulation tissue was measured. A higher weight of the granulation tissue in the treated groups indicated an increase in collagenation, a critical component of wound repair. nih.gov The findings suggested that the presence of a thioamide functional linkage and electron-withdrawing groups on the synthesized molecules influenced the wound-healing activity. nih.gov
Interactive Data Table: Tensile Strength in Incision Wound Model
| Treatment Group | Mean Tensile Strength (g) |
| Control | Data not specified |
| Standard (Nitrofurazone) | < Tensile strength of 10b & 10d |
| Compound 10b | Significantly increased |
| Compound 10d | Significantly increased |
Interactive Data Table: Granulation Tissue Weight in Dead Space Wound Model
| Treatment Group | Outcome |
| Control | Baseline granulation weight |
| Compound 10b | Higher granulation weight |
| Compound 10d | Higher granulation weight |
Correlation of Structure with Wound Healing Activity
Research into the wound healing properties of compounds related to this compound has focused on understanding the relationship between their chemical structure and biological activity. Studies on a series of complex derivatives, specifically 2-[4-(2,4-dimethoxy-benzoyl)-phenoxy]-1-[4-(3-piperidin-4-yl-propyl)-piperidin-1-yl]-ethanone derivatives, have provided insights into the structural features that influence efficacy.
In these investigations, modifications were made to the parent structure to explore how different functional groups impact wound healing in animal models. The core structure contains the 2,4-dimethoxybenzoyl and piperidine moieties, which are central to the compound of interest. The research revealed that the introduction of a thioamide functional linkage and the presence of electron-withdrawing groups on the molecule were key determinants of its wound-healing potential. mdpi.com
Two specific derivatives from this series, designated as 10b and 10d, demonstrated significant wound-healing activity in both incision and dead space wound models in rats. mdpi.com In the incision wound model, treatment with these compounds led to a faster rate of epithelialization and a higher degree of wound contraction. mdpi.com Furthermore, the tensile strength of the healed wound tissue was significantly increased in the groups treated with 10b and 10d compared to the standard of care, Nitrofurazone. mdpi.com
In the dead space wound model, which assesses granulation tissue formation, compounds 10b and 10d also showed superior performance. The weight of the granulation tissue was higher in the treated groups, which is indicative of increased collagen deposition, a critical component of tissue repair. mdpi.com These structure-activity relationship (SAR) studies underscore that specific chemical modifications, such as the inclusion of thioamides and electron-withdrawing substituents, are crucial for enhancing the wound healing properties of this class of benzoyl-piperidine derivatives. mdpi.com
| Compound | Key Structural Feature | Observed Activity in Wound Healing Models |
|---|---|---|
| Derivative 10b | Contains Thioamide Linkage and Electron-Withdrawing Group | Significant wound contraction, increased tensile strength, increased granulation tissue weight. mdpi.com |
| Derivative 10d | Contains Thioamide Linkage and Electron-Withdrawing Group | Significant wound contraction, increased tensile strength, increased granulation tissue weight. mdpi.com |
Other Biological Activities Under Investigation
The antioxidant potential of the piperidine scaffold, a core component of this compound, has been a subject of scientific inquiry. innovareacademics.in Piperidine and its derivatives are recognized as a "privileged scaffold" due to their presence in a wide range of biologically active compounds. innovareacademics.in Research on various piperidine-containing compounds has explored their capacity to act as antioxidant agents. innovareacademics.inirjpms.com
The antioxidant activity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. irjpms.comresearchgate.net For instance, studies on novel piperidine derivatives have demonstrated varying degrees of scavenging potential. researchgate.net One investigation of six novel piperidine derivatives found that all tested compounds revealed antioxidant potentials greater than 49% at a concentration of 1 mg/ml. researchgate.net Another study on chalcone (B49325) and piperidine derivatives also reported good antioxidant activity in DPPH, nitric oxide (NO), and hydrogen peroxide (H2O2) scavenging assays. irjpms.com The structural features of these derivatives, such as the nature and position of substituents on the piperidine or associated rings, play a crucial role in their antioxidant ability. orientjchem.org The presence of phenolic groups, for example, is known to contribute to antioxidant effects. orientjchem.org While direct studies on the antioxidant capacity of this compound are not extensively documented, the broader research into piperidine derivatives suggests that this structural class is a promising area for the discovery of new antioxidant agents. innovareacademics.in
The ability of certain piperidine derivatives to interact with and cleave DNA has been explored, primarily in the context of developing new therapeutic agents. nih.govnih.gov Small molecules capable of cleaving DNA are of significant interest in the design of anticancer drugs. nih.gov Research has shown that specific structural modifications to the piperidine core can impart DNA cleavage capabilities.
The benzoylpiperidine framework is a recognized privileged structure in medicinal chemistry and has been incorporated into various enzyme inhibitors. nih.govresearchgate.net
Monoamine Oxidase (MAO) Inhibition: Derivatives containing the piperidine moiety have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are important targets in the treatment of neurodegenerative disorders like Parkinson's disease. mdpi.comresearchgate.net A study of pyridazinobenzylpiperidine derivatives revealed that most of the synthesized compounds showed selective inhibition of MAO-B over MAO-A. mdpi.comresearchgate.net For instance, compound S5 from the series was identified as a potent and reversible MAO-B inhibitor with a competitive inhibition mechanism and an IC50 value of 0.203 μM. mdpi.com Structure-activity relationship studies indicated that the type and position of substituents on the benzyl (B1604629) ring significantly influenced inhibitory potency and selectivity. mdpi.comresearchgate.net
Cholinesterase (ChE) Inhibition: The benzoylpiperidine structure has also been explored for the development of cholinesterase inhibitors for potential use in Alzheimer's disease. mdpi.com A series of 1-benzylpiperidine (B1218667) and 1-benzoylpiperidine (B189436) derivatives were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com Several compounds exhibited moderate inhibitory activity against AChE, demonstrating that this chemical scaffold can be tailored to interact with the active site of cholinesterase enzymes. mdpi.com
Dipeptidyl Peptidase II (DPP II) Inhibition: Research has identified piperidine-based compounds as highly potent and selective inhibitors of dipeptidyl peptidase II (DPP II). nih.gov Using 1-[(S)-2,4-diaminobutanoyl]piperidine as a lead compound, researchers developed analogues with gamma-amino substitutions. One such derivative, featuring a 2-chlorobenzyl moiety, was a particularly potent DPP II inhibitor with an IC50 value of 0.23 nM and displayed high selectivity over the related enzyme DPP IV. nih.gov This highlights the utility of the piperidine ring in designing highly specific enzyme inhibitors. nih.gov
| Enzyme Target | Derivative Class | Key Findings | Reference IC50 / Ki Value |
|---|---|---|---|
| Monoamine Oxidase B (MAO-B) | Pyridazinobenzylpiperidine | Selective, reversible, and competitive inhibition. mdpi.com | IC50 = 0.203 μM (Compound S5) mdpi.com |
| Acetylcholinesterase (AChE) | 1-Benzoylpiperidine | Moderate inhibitory activity observed. mdpi.com | IC50 = 28-41 µM (Compounds 7-10) mdpi.com |
| Dipeptidyl Peptidase II (DPP II) | γ-amino-substituted diaminobutanoyl-piperidine | Highly potent and selective inhibition. nih.gov | IC50 = 0.23 nM (2-chlorobenzyl analog) nih.gov |
Computational and Theoretical Chemistry Aspects
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pensoft.net It is widely employed to forecast the binding mode and affinity of a small molecule ligand, such as 1-(2,4-Dimethoxybenzoyl)piperidin-4-amine, within the active site of a target protein. nih.gov The process involves sampling a high number of possible conformations of the ligand within the protein's binding site and scoring them based on their steric and energetic feasibility. pensoft.net
The scoring functions generate a value, typically in kcal/mol, that estimates the binding affinity. A more negative score generally indicates a stronger, more favorable binding interaction. samipubco.com These simulations can reveal crucial molecular interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions that stabilize the ligand-protein complex. nih.govyoutube.com For a molecule like this compound, the piperidine (B6355638) amine could act as a hydrogen bond donor, while the carbonyl and methoxy (B1213986) oxygens can act as hydrogen bond acceptors. The dimethoxybenzoyl ring offers a scaffold for hydrophobic and π-stacking interactions. pensoft.net
Below is a table representing hypothetical docking scores for this compound against several classes of protein targets to illustrate the type of data generated from such a study.
| Target Protein Class | Representative PDB ID | Hypothetical Binding Affinity (kcal/mol) | Potential Key Interacting Residues |
| Serine/Threonine Kinase | 3OZU | -10.4 | Glu120, Gly117 |
| G-Protein Coupled Receptor | 2CDU | -9.2 | Asp126, Tyr103 |
| Nuclear Receptor | 1HWK | -8.5 | Phe264, Val283 |
| Protease | 6LU7 | -8.7 | Glu199, Ile202 |
This table contains illustrative data based on typical results from molecular docking studies and does not represent experimentally verified values for this specific compound. samipubco.comnih.gov
Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govresearchgate.net It is a powerful tool for optimizing molecular geometry and predicting a wide range of electronic properties that govern a molecule's reactivity. nih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net
The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com Other quantum chemical descriptors derived from DFT, such as chemical potential (μ), hardness (η), and softness (S), provide further insights. A more negative chemical potential suggests higher reactivity. mdpi.com Hardness measures the resistance to change in electron configuration, with higher values indicating greater stability. mdpi.com These parameters are invaluable for understanding how this compound might behave in chemical reactions.
The following table presents hypothetical DFT-calculated electronic properties for the compound.
| Property | Definition | Hypothetical Value | Interpretation |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -8.41 eV | Relates to the ability to donate electrons. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.40 eV | Relates to the ability to accept electrons. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 8.01 eV | A larger gap suggests higher kinetic stability. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.405 eV | Indicates the tendency of electrons to escape. |
| Hardness (η) | (ELUMO - EHOMO) / 2 | 4.005 eV | Measures resistance to deformation of electron cloud. |
| Softness (S) | 1 / η | 0.250 eV-1 | The reciprocal of hardness, indicating higher reactivity. |
This table contains illustrative data based on typical DFT calculation results for similar organic molecules and does not represent experimentally verified values. mdpi.com
Protein-Ligand Binding Site Analysis and Modeling
Following molecular docking, a detailed analysis of the protein-ligand binding site is essential to understand the structural basis of molecular recognition. nih.gov This involves visualizing the docked conformation and identifying the specific amino acid residues that form the binding pocket. youtube.com Computational tools can map out "hot spots" within the binding site—regions that contribute most significantly to the binding free energy. nih.govbu.edu
For this compound, analysis would focus on how its distinct chemical features interact with the protein. Key interactions could include:
Hydrogen Bonds: The primary amine on the piperidine ring is a potent hydrogen bond donor, while the carbonyl oxygen is a strong acceptor. The methoxy groups can also accept hydrogen bonds.
Salt Bridges: If the piperidine amine is protonated (a likely state at physiological pH) and an acidic residue like aspartic acid or glutamic acid is nearby, a strong salt bridge interaction can form. csic.es
Hydrophobic Interactions: The benzoyl ring and the piperidine ring's aliphatic carbons can engage in favorable hydrophobic interactions with nonpolar residues such as leucine, isoleucine, and valine. csic.es
π-π Stacking: The aromatic dimethoxybenzoyl ring can stack with the aromatic side chains of residues like phenylalanine, tyrosine, or tryptophan.
Modeling these interactions helps in rationalizing the compound's binding affinity and selectivity and provides a roadmap for structure-activity relationship (SAR) studies. nih.gov
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions for Research Compounds
In silico ADME profiling is a crucial step in early-stage drug discovery to predict the pharmacokinetic properties of a compound. researchgate.net These computational models assess a molecule's potential to be absorbed, distributed throughout the body, metabolized, and excreted. Poor ADME properties are a major cause of late-stage clinical trial failures. nih.gov
Predictions are often guided by established principles like Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound has a molecular weight over 500, more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, and a LogP over 5. nih.gov Veber's rule, focusing on molecular flexibility, suggests good oral bioavailability is associated with 10 or fewer rotatable bonds and a polar surface area (TPSA) no greater than 140 Ų. nih.gov
The table below provides a hypothetical ADME profile for a research compound like this compound.
| Parameter | Predicted Value | Acceptable Range | Interpretation |
| Molecular Weight | 278.34 g/mol | < 500 | Favorable for absorption. |
| LogP (Lipophilicity) | 2.07 | -0.4 to 5.6 | Optimal lipophilicity for membrane permeability. |
| H-Bond Donors | 1 | ≤ 5 | Complies with Lipinski's rule. |
| H-Bond Acceptors | 4 | ≤ 10 | Complies with Lipinski's rule. |
| TPSA (Topological Polar Surface Area) | 55.56 Ų | < 140 Ų | Suggests good intestinal absorption and bioavailability. |
| Rotatable Bonds | 3 | ≤ 10 | Favorable molecular flexibility for bioavailability. |
| Human Oral Absorption | > 85% | High (>80%) | Predicted to be well-absorbed from the gut. researchgate.net |
| Blood-Brain Barrier (BBB) Permeation | Low | N/A | May not readily cross into the central nervous system. |
| Plasma Protein Binding (PPB) | ~91% | N/A | High binding may affect free drug concentration. mdpi.com |
| CYP2D6 Inhibitor | Probable | N/A | Potential for drug-drug interactions. |
This is an illustrative ADME profile based on computational predictions for structurally related compounds. Values are not experimentally confirmed. nih.govresearchgate.netmdpi.com
Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that a molecule must possess to exert a specific biological effect. researchgate.net A pharmacophore model can be generated based on the structure of a known active ligand, like this compound, or derived from a set of diverse active molecules.
The key pharmacophoric features of this compound would likely include:
One Hydrogen Bond Donor (HBD): The primary amine.
Three Hydrogen Bond Acceptors (HBA): The carbonyl oxygen and the two methoxy oxygens.
One Aromatic Ring (AR): The dimethoxy-substituted phenyl ring.
One Positive Ionizable (PI) feature: The basic amine group.
Once a pharmacophore model is built, it can be used as a 3D query to perform a virtual screen of large chemical databases. This process rapidly filters millions of compounds to identify those that match the pharmacophoric features, thus having a higher probability of binding to the same biological target. researchgate.net This approach is a highly efficient method for identifying novel chemical scaffolds for further development. The phenyl(piperidin-4-yl)methanone (B1296144) fragment is considered a privileged structure in drug development due to its presence in many bioactive molecules. researchgate.net
Future Research Directions and Translational Potential
Optimization Strategies for Enhanced Research Efficacy and Selectivity
The development of analogs of 1-(2,4-Dimethoxybenzoyl)piperidin-4-amine is a critical step to improve its potency and selectivity towards specific biological targets. Structure-activity relationship (SAR) studies are fundamental to this process, systematically modifying the chemical structure to observe the effects on biological activity.
Key areas for structural modification include:
Piperidine (B6355638) Ring Substitutions: Introduction of various substituents on the piperidine ring can influence the compound's conformation and interaction with target proteins.
Benzoyl Moiety Modifications: Altering the substitution pattern on the benzoyl ring, beyond the existing 2,4-dimethoxy groups, could fine-tune electronic and steric properties, potentially leading to improved target engagement.
Amine Functionality Derivatization: The primary amine at the 4-position of the piperidine ring offers a versatile point for derivatization to explore different interactions with biological targets.
Computational modeling and quantitative structure-activity relationship (QSAR) studies can be employed to guide the rational design of new analogs with predicted improvements in efficacy and selectivity. mdpi.com
Table 1: Potential Optimization Strategies and Their Rationale
| Structural Modification | Rationale | Desired Outcome |
| Varying substituents on the piperidine nitrogen | Influence lipophilicity and target engagement | Improved potency and pharmacokinetic properties |
| Modifying the dimethoxy pattern on the benzoyl ring | Alter electronic properties and hydrogen bonding potential | Enhanced target selectivity |
| Acylation or alkylation of the 4-amino group | Explore new binding interactions within the target's active site | Increased biological activity and target specificity |
Development of Advanced In Vitro and In Vivo Research Models for Mechanistic Elucidation
To thoroughly understand the mechanism of action of this compound and its optimized analogs, the development and utilization of sophisticated research models are essential.
In Vitro Models:
Cell-Based Assays: High-throughput cell-based assays can provide valuable information on the compound's effects on cellular pathways and functions. nuvisan.com These can include reporter gene assays, protein-protein interaction assays, and cell viability studies in various cell lines. combichemistry.com
Three-Dimensional (3D) Cell Cultures: Organoids and spheroids offer a more physiologically relevant environment compared to traditional 2D cell cultures, allowing for a better prediction of in vivo responses.
Primary Cell Cultures: Utilizing primary cells isolated from human or animal tissues can provide more translational data, as these cells more closely mimic the in vivo environment. nuvisan.com
In Vivo Models:
Animal Models of Disease: Once a potential therapeutic area is identified, relevant animal models will be crucial to evaluate the in vivo efficacy and pharmacokinetics of the compound. The choice of model will depend on the specific biological target and disease indication.
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: These studies are vital to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in a living organism, and to correlate its concentration with its biological effect.
Exploration of Novel Biological Targets and Signaling Pathways
A key aspect of future research will be the identification of the specific biological targets and signaling pathways modulated by this compound.
Target Identification Strategies:
Affinity Chromatography: The compound can be immobilized on a solid support to "pull down" its binding partners from cell lysates, which can then be identified by mass spectrometry. nih.gov
Chemoproteomics: This powerful technique allows for the unbiased, proteome-wide identification of drug targets by observing changes in protein stability or activity upon compound treatment. nih.govresearchgate.net
Computational Target Prediction: In silico methods can be used to screen large databases of protein structures to identify potential binding partners based on structural complementarity.
Once potential targets are identified, further validation through biochemical and cell-based assays will be necessary to confirm the interaction and elucidate the downstream effects on signaling pathways.
Integration with High-Throughput Screening (HTS) Platforms for Lead Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify initial "hits" with desired biological activity. nih.govewadirect.com The this compound scaffold can serve as a valuable starting point for HTS campaigns.
HTS Integration Approaches:
Library Synthesis: A combinatorial chemistry approach can be used to generate a large library of analogs based on the this compound core structure. combichemistry.com
Assay Development: Robust and miniaturized assays, suitable for an HTS format, need to be developed to measure the activity of the library compounds against the identified biological target. combichemistry.com
Hit-to-Lead Optimization: Following the identification of initial hits from the HTS campaign, a focused medicinal chemistry effort will be required to optimize their potency, selectivity, and drug-like properties. nih.gov
The integration of HTS with advanced cellular models and computational tools will accelerate the discovery of novel lead compounds derived from the this compound scaffold. nih.gov
Q & A
Basic: What are the recommended synthetic routes and characterization methods for 1-(2,4-Dimethoxybenzoyl)piperidin-4-amine?
Methodological Answer:
A multi-step synthesis approach can be employed, starting with functionalizing the piperidine ring followed by introducing the 2,4-dimethoxybenzoyl moiety. For example, nucleophilic acyl substitution using 2,4-dimethoxybenzoyl chloride and 4-aminopiperidine derivatives under inert conditions (e.g., nitrogen atmosphere) in anhydrous dichloromethane. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended. Characterization should include:
- NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and absence of byproducts.
- Mass spectrometry (MS) for molecular ion verification (e.g., ESI+ or MALDI-TOF).
- HPLC (reverse-phase C18 column, acetonitrile/water with 0.1% formic acid) to assess purity (>95%) .
Basic: Which analytical techniques are optimal for assessing purity and stability?
Methodological Answer:
- Reverse-phase HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) containing 0.1% phosphoric acid. Adjust to pH 3.0 for compatibility with UV detection (λ = 254 nm). For MS compatibility, replace phosphoric acid with 0.1% formic acid .
- Accelerated stability studies : Expose the compound to stress conditions (e.g., 40°C/75% RH, acidic/basic hydrolysis) and monitor degradation via HPLC. Use Arrhenius kinetics to predict shelf-life .
Advanced: How can computational methods resolve contradictions in spectroscopic data?
Methodological Answer:
Discrepancies between experimental and theoretical data (e.g., NMR chemical shifts or IR stretching frequencies) can be addressed using:
- Density Functional Theory (DFT) : Optimize the molecular geometry at the B3LYP/6-311+G(d,p) level and calculate NMR/IR spectra. Compare with experimental data to identify conformational or solvation effects .
- Molecular docking : Predict binding modes to biological targets (e.g., enzymes) and correlate with experimental bioactivity to validate structural assignments .
Advanced: What strategies improve yield in multi-step syntheses?
Methodological Answer:
- Catalyst optimization : Use Ru(III) catalysts for oxidation steps to enhance regioselectivity and reduce side reactions (e.g., over-oxidation) .
- Temperature control : For coupling reactions (e.g., amide bond formation), maintain 170°C in neat conditions to accelerate kinetics while avoiding decomposition .
- Intermediate purification : Isolate and characterize intermediates (e.g., via flash chromatography) to prevent carryover impurities .
Basic: How can logP and aqueous solubility be experimentally determined?
Methodological Answer:
- logP measurement : Use the shake-flask method with octanol/water partitioning. Quantify compound concentration in each phase via UV-Vis spectroscopy (calibration curve required) .
- Solubility profiling : Perform equilibrium solubility studies in buffered solutions (pH 1.2–7.4) using HPLC-UV for quantification. Report results as mg/mL ± SD .
Advanced: How do structural modifications influence biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) studies : Synthesize analogs with substituent variations (e.g., replacing methoxy groups with halogens or bulkier alkoxy chains). Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with electronic (Hammett σ) or steric (Taft Es) parameters .
- Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation, as demonstrated in piperidine-based drug candidates .
Basic: How to evaluate photostability and thermal degradation?
Methodological Answer:
- Photostability testing : Expose the compound to UV light (e.g., 365 nm) in a photoreactor and sample at intervals (0, 6, 12, 24 h). Monitor degradation via HPLC and identify photoproducts using HRMS .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature under nitrogen atmosphere (heating rate: 10°C/min) to guide storage conditions .
Advanced: What computational tools predict target binding and pharmacokinetics?
Methodological Answer:
- Molecular Dynamics (MD) simulations : Simulate ligand-receptor interactions (e.g., with GROMACS) to estimate binding free energy (MM-PBSA method) and residence time .
- ADMET prediction : Use tools like SwissADME or ADMETLab to forecast permeability (e.g., Blood-Brain Barrier penetration) and toxicity (e.g., hERG inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
